2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile
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Overview
Description
2-((3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile is a complex organic compound that features a chromenone core structure substituted with a 2,5-dimethoxyphenyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The chromenone core can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds with biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound shares the 2,5-dimethoxyphenyl group and a nitrile moiety but has a different core structure.
3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid: This compound also features the 2,5-dimethoxyphenyl group but differs in its acrylic acid core.
Uniqueness
2-((3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile is unique due to its combination of a chromenone core with a 2,5-dimethoxyphenyl group and an acetonitrile moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-22-13-5-6-17(23-2)15(10-13)16-9-12-3-4-14(24-8-7-20)11-18(12)25-19(16)21/h3-6,9-11H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXBFZQVQNODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OCC#N)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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